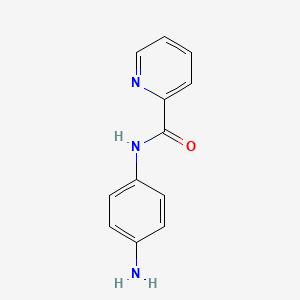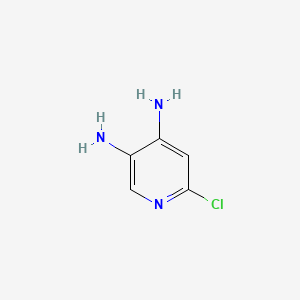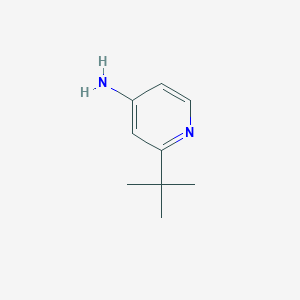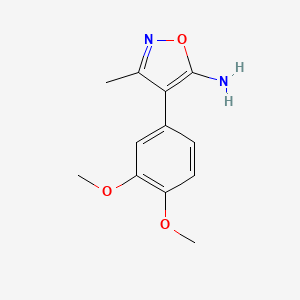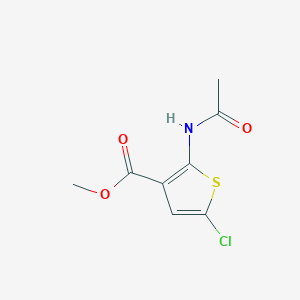
4-(1H-imidazol-2-yl)benzonitrile
描述
4-(1H-imidazol-2-yl)benzonitrile is an organic compound that features both an imidazole ring and a benzonitrile group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, a five-membered ring containing two nitrogen atoms, imparts unique chemical properties to the molecule.
作用机制
- The primary targets of 4-(1H-imidazol-2-yl)benzonitrile are not explicitly mentioned in the literature I found. However, benzimidazole derivatives, in general, are known to interact with proteins and enzymes due to their structural similarity to naturally occurring nucleotides. These compounds serve as bioisosteres and have been widely utilized as drug scaffolds in medicinal chemistry .
- Benzimidazole derivatives, in general, exhibit diverse pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibition, anthelmintic, antimicrobial, and anti-inflammatory effects .
- Impact on Bioavailability : The compound’s ADME (absorption, distribution, metabolism, and excretion) properties significantly influence its bioavailability. However, specific data for this compound are not readily accessible .
Target of Action
Biochemical Pathways
Pharmacokinetics
生化分析
Biochemical Properties
4-(1H-imidazol-2-yl)benzonitrile plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. The imidazole ring in its structure is known to mimic naturally occurring nucleotides, making it a valuable scaffold in medicinal chemistry . This compound can interact with enzymes such as cytochrome P450, influencing their activity and potentially inhibiting or activating specific biochemical pathways . Additionally, this compound can bind to proteins, altering their conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular metabolism . For instance, it has been observed to modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth, differentiation, and apoptosis . Moreover, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors on the cell surface or within the cell . These interactions can lead to changes in gene expression, enzyme activity, and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . This compound can influence the activity of key metabolic enzymes, leading to changes in metabolic flux and the levels of specific metabolites . For instance, it may inhibit or activate enzymes involved in the synthesis or degradation of important biomolecules, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects . This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . Its localization and accumulation in specific tissues or cellular compartments can influence its activity and function . For example, this compound may accumulate in the nucleus, where it can interact with DNA and transcription factors, affecting gene expression .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the cytoplasm or nucleus can affect various cellular processes, including signal transduction and gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-2-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid . The reaction conditions often require heating the mixture to high temperatures (140-220°C) for several hours to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize costs and environmental impact.
化学反应分析
Types of Reactions
4-(1H-imidazol-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for the reduction of the nitrile group.
Substitution: Electrophilic substitution reactions often use reagents such as halogens, sulfonyl chlorides, and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the nitrile group results in the corresponding amine.
科学研究应用
4-(1H-imidazol-2-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: The compound can be used in the production of advanced materials, such as polymers and catalysts.
相似化合物的比较
Similar Compounds
4-(1H-benzimidazol-2-yl)benzonitrile: Similar structure but with a benzimidazole ring instead of an imidazole ring.
4-(1H-imidazol-2-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
Uniqueness
4-(1H-imidazol-2-yl)benzonitrile is unique due to the presence of both the imidazole ring and the nitrile group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
属性
IUPAC Name |
4-(1H-imidazol-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJCKCQDMBPKML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356272 | |
| Record name | 4-(1H-imidazol-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98298-49-8 | |
| Record name | 4-(1H-imidazol-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


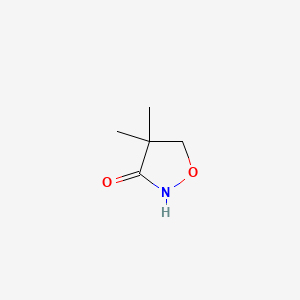
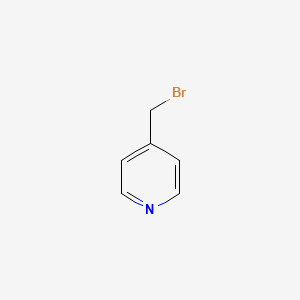

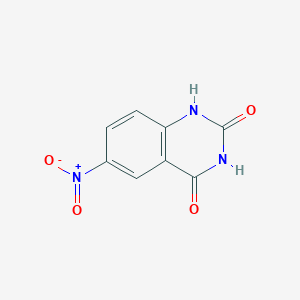
![2-Acetylamino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B1298876.png)

